Methyl 3-cyano-1H-indazole-5-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Methyl 3-cyano-1H-indazole-5-carboxylate and its derivatives have been synthesized and characterized for various applications. For instance, Reddy et al. (2015) synthesized a series of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives from indazole-3-carboxylic acid methyl ester, which were evaluated for their anti-inflammatory and analgesic activity (Reddy et al., 2015).
Analytical and Structural Characterization
Dybowski et al. (2021) conducted a comprehensive analytical and structural characterization of a novel synthetic cannabinoid, which is an analogue of 5F-ADB, highlighting the versatility of methyl 3-cyano-1H-indazole-5-carboxylate derivatives in analytical chemistry (Dybowski et al., 2021).
Crystallography and Spectroscopy
In 2014, Anuradha et al. synthesized and characterized 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester. Their study included FT-IR, NMR spectroscopy, and X-ray diffraction, demonstrating the compound's potential in crystallography and spectroscopy research (Anuradha et al., 2014).
Antispermatogenic Agents
Research by Corsi and Palazzo (1976) explored the synthesis of halogenated 1-benzylindazole-3-carboxylic acids and their derivatives, including methyl 3-cyano-1H-indazole-5-carboxylate, for their effect on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).
Enthalpy of Formation Studies
The study of the enthalpy of formation for indazoles, including methyl 3-cyano-1H-indazole-5-carboxylate, has been conducted by Orozco-Guareño et al. (2019). These findings are significant in thermodynamic studies and material science (Orozco-Guareño et al., 2019).
Synthesis of Novel Derivatives
Reddy et al. (2013) synthesized novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid, indicating the compound's utility in creating new chemical entities (Reddy et al., 2013).
Synthesis of Isothiazoles
The reactivity of methyl 3-cyano-1H-indazole-5-carboxylate derivatives in synthesizing isothiazoles was demonstrated by Clarke et al. (1998), contributing to the field of heterocyclic chemistry (Clarke et al., 1998).
Future Directions
properties
IUPAC Name |
methyl 3-cyano-1H-indazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)6-2-3-8-7(4-6)9(5-11)13-12-8/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZSZUBOUIBITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-1H-indazole-5-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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